Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-
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Overview
Description
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then treated with an appropriate amine to yield the desired thiourea derivative .
Industrial Production Methods
On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, a common reducing agent.
Reduction: Under certain conditions, thiourea can be reduced to form corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, substituted thioureas, and various amine derivatives .
Scientific Research Applications
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, photographic films, and textiles
Mechanism of Action
The mechanism of action of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features and the presence of the phenylmethoxyphenyl ethyl group, which imparts distinct chemical and biological properties compared to other thiourea derivatives .
Properties
CAS No. |
832099-07-7 |
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Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-12(18-16(17)20)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H3,17,18,20) |
InChI Key |
BYIUCWKGFLJOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=S)N |
Origin of Product |
United States |
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